Structural Differentiation via C2 Geminal Disubstitution: Molecular Weight and pKa Comparison
(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol (C7H12O2, MW 128.17) is distinguished from the unsubstituted analog (3,6-dihydro-2H-pyran-2-yl)methanol (C6H10O2, MW 114.14) by the presence of a methyl group at the C2 quaternary carbon . This structural modification increases molecular weight by 14.03 g/mol (12.3% increase) and alters predicted pKa from approximately 14.4 for the unsubstituted analog to 14.37±0.10 . The geminal disubstitution at C2 also eliminates stereochemical complexity at that center relative to compounds bearing only one substituent, which may simplify enantiomeric purity considerations in procurement.
| Evidence Dimension | Molecular weight and pKa |
|---|---|
| Target Compound Data | MW 128.17 g/mol; pKa 14.37±0.10 (predicted) |
| Comparator Or Baseline | (3,6-Dihydro-2H-pyran-2-yl)methanol (CAS 1504-04-7): MW 114.14 g/mol; pKa ~14.4 |
| Quantified Difference | ΔMW = +14.03 g/mol (+12.3%); ΔpKa ≈ -0.03 |
| Conditions | Comparative analysis of reported molecular formulas and predicted pKa values |
Why This Matters
The increased molecular weight and altered substitution pattern affect volatility and lipophilicity, key parameters for fragrance evaporation profiles and synthetic intermediate handling.
